N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
Description
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 137281-08-4) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a pivalamide group at position 2. This molecule serves as a critical intermediate in synthesizing antifolate agents such as pemetrexed (PMX), a chemotherapeutic drug targeting thymidylate synthase and dihydrofolate reductase . Its structural rigidity and hydrogen-bonding capabilities (via the 4-oxo group) enhance its role in molecular recognition and binding to enzymatic targets .
Properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZZSRPJRCXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435350 | |
| Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137281-08-4 | |
| Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization with Formamidine Salts
A patent by CN110386936B outlines a method starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. These undergo condensation in methanol catalyzed by p-toluenesulfonic acid, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV). Subsequent treatment with formamidine acetate and sodium methoxide in methanol triggers cyclization and elimination, forming 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is pivotal for further functionalization.
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | Trimethyl orthoformate, p-TsOH | 20–40°C | 85% |
| Cyclization | Formamidine acetate, NaOMe | 65–70°C | 90.2% |
This route minimizes waste acid and avoids toxic reagents like phosphorus oxychloride, enhancing industrial viability.
One-Pot Multicomponent Synthesis
An alternative approach employs arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst. The reaction proceeds at 50°C, forming polyfunctionalized pyrrolo[2,3-d]pyrimidines in 80–92% yield. While this method efficiently constructs the core, additional steps are required to introduce the pivalamide group.
Optimization and Catalytic Approaches
Solvent and Base Selection
Methanol and sodium methoxide are preferred for cyclization due to their ability to solubilize formamidine salts and facilitate elimination. Polar aprotic solvents like DMF improve acylation kinetics but require higher temperatures.
Catalytic TBAB in Multicomponent Reactions
TBAB (5 mol%) accelerates the one-pot synthesis by stabilizing reactive intermediates. Ethanol as a solvent reduces side reactions, achieving yields >85% without column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Cost | Environmental Impact |
|---|---|---|---|---|
| Condensation-Cyclization | 2 | 90.2 | Low | Minimal waste |
| Multicomponent | 1 | 88 | Moderate | Solvent recovery needed |
| Pivaloylation | 2 | 85 | High | Halogenated solvent use |
The condensation-cyclization route offers the best balance of yield and sustainability, while multicomponent methods excel in step economy .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Biological Activities
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has been investigated for various biological activities:
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that it can outperform existing antiviral drugs like Pemetrexed by 4 to 7 times in potency against certain viruses such as the Newcastle disease virus. This highlights its potential as a lead compound in the development of new antiviral therapies.
Anticancer Properties
The compound has also been studied for its anticancer effects. It is believed to inhibit key enzymes involved in cancer progression, positioning it as a candidate for therapeutic development against various cancer types. Preliminary studies suggest that it may modulate signaling pathways critical for tumor cell proliferation.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[2,3-d]pyrimidine Core : This involves cyclization reactions of appropriate precursors.
- Introduction of the Pivalamide Group : Achieved through amide coupling reactions using reagents like pivaloyl chloride and suitable amines.
These methods allow for efficient production with high yields, essential for further research and application in drug development .
Research Applications
This compound has diverse applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules. |
| Biology | Investigated for potential antiviral and anticancer activities. |
| Medicine | Explored for therapeutic applications in drug development. |
| Industry | Utilized in producing specialty chemicals and materials. |
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Antiviral Assays : In vitro studies demonstrated significant inhibition of viral replication at low concentrations.
- Cytotoxicity Tests : The compound showed promising results against various cancer cell lines (e.g., A549 lung cancer cells), indicating potential as an anticancer agent.
These findings underscore the importance of continued research into this compound's mechanisms and applications in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table highlights key structural differences and biological implications of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide compared to related compounds:
Physicochemical Properties
Antifolate Development
The target compound’s pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in antifolate design. Its structural simplicity allows modular derivatization:
Biological Activity
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, with the CAS number 137281-08-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.26 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine with pivaloyl chloride in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products .
Anticancer Properties
Research indicates that compounds related to pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. For instance, derivatives have shown promising activity against various cancer cell lines. A study highlighted that certain pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Specifically, compounds with similar structures have exhibited IC50 values in the low micromolar range against CDK2 and CDK9 .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of ketohexokinase (KHK), which is implicated in fructose metabolism. This inhibition could potentially contribute to therapeutic strategies for managing obesity and diabetes by modulating metabolic pathways .
Case Studies and Research Findings
- In Vivo Studies : In preclinical models, certain pyrrolo[2,3-d]pyrimidine derivatives have shown efficacy in reducing tumor growth and improving survival rates in animal models of cancer .
- Pharmacokinetics : Studies have indicated that derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and target engagement in vivo. These properties are critical for the development of effective therapeutic agents .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that they can induce apoptosis in cancer cells through caspase activation .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Significant inhibition of CDK2 and CDK9; effective against various cancer cell lines. |
| Enzyme Inhibition | Inhibition of KHK related to metabolic disorders like obesity and diabetes. |
| Pharmacokinetics | Favorable profiles with good oral bioavailability and target engagement. |
| Mechanism | Induces apoptosis via caspase activation; modulates cell cycle regulation. |
Q & A
Q. What are the optimal synthetic routes for N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, considering regioselectivity and yield?
Synthesis of this compound requires careful selection of protecting groups and reaction conditions. A multi-step approach is typical:
- Step 1 : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors, ensuring proper functionalization at the 2-position.
- Step 2 : Introduce the pivalamide group using pivaloyl chloride under anhydrous conditions, with a base like triethylamine to drive the reaction .
- Key Considerations : Regioselectivity can be controlled by steric and electronic effects; computational tools (e.g., REAXYS) can predict feasible intermediates .
Q. What analytical techniques are most effective for characterizing this compound, especially in distinguishing it from analogs?
- NMR Spectroscopy : and NMR can resolve signals for the pivalamide methyl groups (distinct singlet at ~1.2 ppm) and the pyrrolo-pyrimidine core protons (aromatic region) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 293.28 g/mol for CHNO) and fragmentation patterns.
- X-ray Crystallography : Resolves structural ambiguities, particularly stereoelectronic effects in the fused ring system .
Q. How can researchers address solubility challenges in experimental settings for this hydrophobic compound?
- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) or co-solvents (water:acetonitrile mixtures) to enhance solubility.
- Surfactants : Add non-ionic surfactants (e.g., Tween-80) for in vitro assays.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to improve aqueous solubility .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in the design of reactions involving this compound?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., cyclization or amide bond formation).
- Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize reaction media .
- Machine Learning : Train models on existing pyrrolo-pyrimidine synthesis data to predict yields and byproducts .
Q. What strategies are recommended for elucidating the mechanism of action in biological studies?
- Target Identification : Use affinity chromatography with immobilized derivatives to capture binding proteins.
- Molecular Docking : Model interactions with kinases or receptors (e.g., ATP-binding sites) using software like AutoDock, referencing structural analogs in .
- SAR Studies : Modify the pivalamide or pyrimidine moieties to assess impact on bioactivity, correlating with computational predictions .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Standardized Assays : Adopt uniform protocols (e.g., CLIA-compliant cell viability assays) to minimize variability.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-chloro-pyrrolo-pyrimidines in ) to identify trends .
- Control for Metabolites : Verify compound stability under assay conditions using LC-MS to rule out degradation artifacts .
Q. What are the best practices for ensuring reproducibility in synthetic procedures?
- Detailed Documentation : Record exact stoichiometry, temperature gradients, and purification methods (e.g., HPLC vs. column chromatography).
- Batch Consistency : Use high-purity starting materials (≥98%) and characterize intermediates rigorously .
- Automation : Implement flow chemistry systems to reduce human error in critical steps like temperature control .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion.
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading .
Notes
- Advanced methodologies integrate computational and experimental frameworks, aligning with ICReDD’s principles .
- Structural analogs (e.g., 4-chloro derivatives) provide actionable insights for troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
